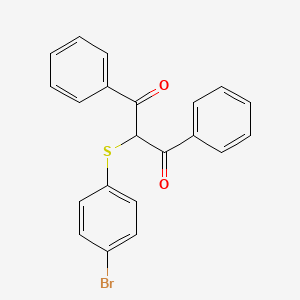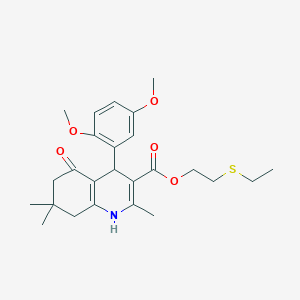![molecular formula C19H21N3O2 B5123936 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B5123936.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is a complex organic compound that features a piperidine ring, a phenyl group, and a nicotinamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the acylation of 4-methylpiperidine with a suitable acyl chloride to form the intermediate. This intermediate is then coupled with 3-aminophenyl nicotinamide under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route is an important consideration for industrial production.
Chemical Reactions Analysis
Types of Reactions: N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Piperidinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide involves its interaction with specific molecular targets in the body. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. The nicotinamide moiety could play a role in inhibiting certain enzymes involved in inflammatory pathways. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may have multiple sites of action.
Comparison with Similar Compounds
Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside.
Piperidine derivatives: Compounds such as piperine and piperidine itself.
Uniqueness: N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is unique due to the combination of the piperidine ring and the nicotinamide moiety, which is not commonly found in other compounds. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-10-22(11-8-14)19(24)15-4-2-6-17(12-15)21-18(23)16-5-3-9-20-13-16/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBAOKJKNNGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)
![1-phenyl-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B5123864.png)
![4-(3-acetylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5123871.png)
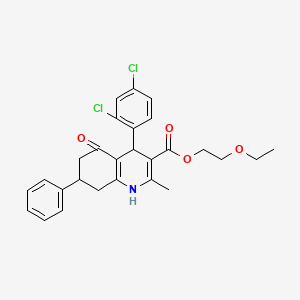
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)
![N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
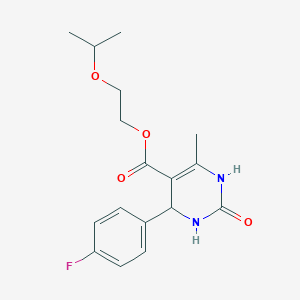
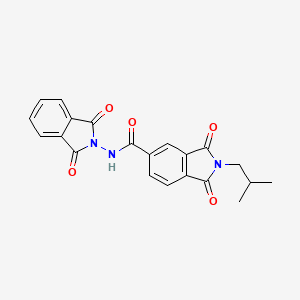
![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride](/img/structure/B5123947.png)
